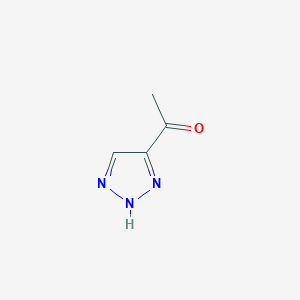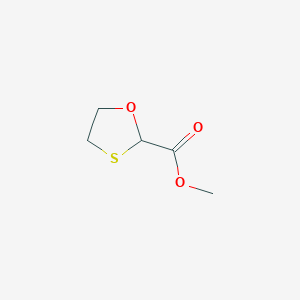
1-(1H-1,2,3-Triazol-4-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(1H-1,2,3-Triazol-4-yl)ethanone” has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported the synthesis of functionalized 1H-1,2,3-triazole-4-carbonitriles from available precursors .
Applications De Recherche Scientifique
Synthesis and Characterization :
- A compound synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone was characterized using various techniques such as IR, NMR, and MS studies. This compound showed thermal stability and was analyzed for its crystal structure using XRD and Hirshfeld surfaces computational method. Additionally, its cytotoxicity was evaluated, and molecular docking studies were conducted to understand its interaction with human serum albumin for potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity :
- Novel derivatives of 1-(1H-1,2,3-Triazol-4-yl)ethanone were synthesized and evaluated for their antimicrobial activity. These compounds were characterized using NMR and Mass spectra. Their antimicrobial activity against various organisms was assessed, indicating potential applications in this area (Nagamani et al., 2018).
Drug Discovery and Design :
- The compound was utilized in the synthesis of acetic acids, which are promising building blocks for drug discovery. Methods like the Arndt–Eistert reaction and homologization through nucleophilic substitution were used in these syntheses (Pokhodylo et al., 2021).
Corrosion Inhibition :
- A synthesized derivative of 1-(1H-1,2,3-Triazol-4-yl)ethanone was investigated as a corrosion inhibitor for mild steel in a corrosive environment. Its efficiency was assessed through weight loss measurements and spectroscopy techniques. The inhibitor showed significant potential, with an inhibition efficiency of up to 95.10% (Jawad et al., 2020).
Catalysis and Green Chemistry :
- The compound was also used in eco-friendly microwave-assisted synthesis, demonstrating its utility in green chemistry applications. This method yielded a regioselective 1,2,3-triazole isomer, characterized by IR, NMR, MS spectral data, and X-ray diffraction (Said et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-(2H-triazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)





![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)



